molecular formula C9H13ClO5 B12849010 ((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate CAS No. 107296-13-9

((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate

Cat. No.: B12849010
CAS No.: 107296-13-9
M. Wt: 236.65 g/mol
InChI Key: GQSXLWYUQVFOLK-DJLDLDEBSA-N
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Description

((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate is an organic compound with a complex structure featuring multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate typically involves multiple steps, starting from simpler precursors. One common method involves the following steps:

    Formation of the Tetrahydrofuran Ring: The initial step often involves the cyclization of a suitable diol or halohydrin to form the tetrahydrofuran ring. This can be achieved using acidic or basic conditions, depending on the starting material.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via halogenation reactions, such as using thionyl chloride or phosphorus pentachloride.

    Acetylation: The hydroxyl groups are then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the acetoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the acetoxy groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the chlorine atom or the acetoxy groups, potentially converting them to hydroxyl groups or removing the chlorine atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, dechlorinated products.

    Substitution: Amines, thiols.

Scientific Research Applications

Chemistry

In organic synthesis, ((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate can serve as an intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology and Medicine

This compound may be explored for its potential biological activity. The presence of the tetrahydrofuran ring and acetoxy groups suggests it could interact with biological molecules, potentially leading to applications in drug development.

Industry

In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or as a building block for more complex chemical entities.

Mechanism of Action

The mechanism by which ((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The acetoxy groups could be hydrolyzed in vivo, releasing acetic acid and potentially leading to further biological effects.

Comparison with Similar Compounds

Similar Compounds

    ((2R,3S,5S)-3-Hydroxy-5-chlorotetrahydrofuran-2-yl)methyl acetate: Similar structure but with a hydroxyl group instead of an acetoxy group.

    ((2R,3S,5S)-3-Acetoxy-5-bromotetrahydrofuran-2-yl)methyl acetate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

107296-13-9

Molecular Formula

C9H13ClO5

Molecular Weight

236.65 g/mol

IUPAC Name

[(2R,3S,5S)-3-acetyloxy-5-chlorooxolan-2-yl]methyl acetate

InChI

InChI=1S/C9H13ClO5/c1-5(11)13-4-8-7(14-6(2)12)3-9(10)15-8/h7-9H,3-4H2,1-2H3/t7-,8+,9+/m0/s1

InChI Key

GQSXLWYUQVFOLK-DJLDLDEBSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)Cl)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(CC(O1)Cl)OC(=O)C

Origin of Product

United States

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